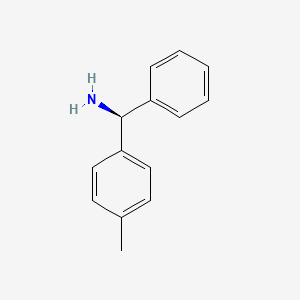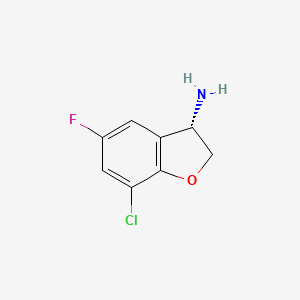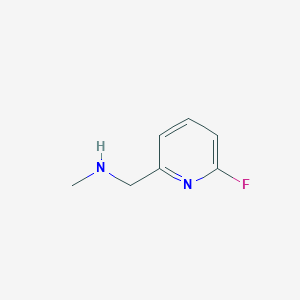
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine is a chemical compound with the molecular formula C12H15F3N2 and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a pyrrolidinyl-substituted phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-(piperidin-1-yl)phenyl)ethanamine: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and binding affinities.
4-(pyrrolidin-1-yl)benzonitrile: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and overall biological activity.
The unique combination of the trifluoromethyl group and the pyrrolidinyl-substituted phenyl ring in this compound makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2 |
InChI Key |
YAMWGUKXWANFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)







